molecular formula C25H26N6 B11327384 2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11327384
M. Wt: 410.5 g/mol
InChI Key: VLAKGHFAVREPDP-UHFFFAOYSA-N
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Description

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused ring system.

    Introduction of Substituents: The tert-butyl, dimethyl, and pyridylmethyl groups are introduced through various substitution reactions, often involving the use of reagents such as tert-butyl chloride, methyl iodide, and pyridine derivatives.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases. It may act as an inhibitor or modulator of specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used as a precursor or intermediate in the synthesis of other valuable compounds in the chemical industry.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can be compared with other similar compounds, such as:

The uniqueness of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE lies in its specific structure and the combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N6

Molecular Weight

410.5 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-11,12-dimethyl-10-(pyridin-3-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H26N6/c1-16-17(2)30(14-18-7-6-12-26-13-18)23-21(16)24-28-22(29-31(24)15-27-23)19-8-10-20(11-9-19)25(3,4)5/h6-13,15H,14H2,1-5H3

InChI Key

VLAKGHFAVREPDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)CC5=CN=CC=C5)C

Origin of Product

United States

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